N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine

Physicochemical Property Lipophilicity Molecular Weight

N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine (CAS: 915923-35-2) is a synthetic organic compound classified as a substituted piperidine. Its molecular formula is C10H22N2, with a molecular weight of 170.30 g/mol.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 915923-35-2
Cat. No. B1419379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine
CAS915923-35-2
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCCNCCN1CCC(CC1)C
InChIInChI=1S/C10H22N2/c1-3-11-6-9-12-7-4-10(2)5-8-12/h10-11H,3-9H2,1-2H3
InChIKeyBEXZRZRCZHVZFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine (CAS: 915923-35-2): Chemical Profile and Structural Identity


N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine (CAS: 915923-35-2) is a synthetic organic compound classified as a substituted piperidine. Its molecular formula is C10H22N2, with a molecular weight of 170.30 g/mol [1]. The structure consists of a piperidine ring with a methyl group at the 4-position and an N-ethyl-2-aminoethyl substituent, featuring two basic nitrogen atoms [1]. Computed physicochemical properties include an XLogP3-AA value of 1.5, a hydrogen bond donor count of 1, an acceptor count of 2, and a rotatable bond count of 4 [1]. It is commercially available as a liquid free base with typical purities of 95% or 98% from various suppliers , and is primarily utilized as a chemical building block and research reagent in organic and pharmaceutical synthesis .

Why N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine (CAS: 915923-35-2) Cannot Be Replaced by Generic Analogs


While N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine is a versatile building block, its specific structure differentiates it from related piperidine derivatives in ways that are critical for synthetic outcomes. The combination of an N-ethyl group on the primary amine and a 4-methyl substitution on the piperidine ring creates a unique steric and electronic environment [1]. This precise configuration influences its reactivity as a nucleophile, its basicity (pKa), and its resulting lipophilicity (calculated XLogP3-AA of 1.5), which are fundamental parameters governing its performance in alkylation reactions and its compatibility with subsequent synthetic steps [1]. Generic substitution with compounds lacking the exact N-ethyl substitution, such as 2-(4-methylpiperidin-1-yl)ethanamine, or with different piperidine ring substitutions, would alter these critical properties, potentially leading to different reaction yields, byproduct profiles, or the failure to produce the intended target molecule. The following section details the limited, publicly available quantitative data that helps define its distinct profile.

Quantitative Differentiation Evidence for N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine (CAS: 915923-35-2)


Molecular Weight and Lipophilicity (cLogP) Comparison: N-Ethyl vs. N-Methyl Analogs

A direct comparison of computed physicochemical properties reveals that N-ethyl-2-(4-methylpiperidin-1-yl)ethanamine (MW = 170.30, XLogP3 = 1.5) exhibits a higher molecular weight and greater lipophilicity than its N-methyl analog, N-methyl-2-(4-methylpiperidin-1-yl)ethanamine (MW = 156.27, XLogP3 = ~1.0-1.2 based on class-level inference) [1][2]. The N-ethyl substitution increases the molecular weight by approximately 14 Da and adds an additional methylene unit to the side chain, which is expected to increase its partition coefficient (logP) [1].

Physicochemical Property Lipophilicity Molecular Weight

Hydrogen Bond Donor and Acceptor Count: Comparison with N-Unsubstituted and N-Propyl Analogs

The hydrogen bonding capacity of N-ethyl-2-(4-methylpiperidin-1-yl)ethanamine (H-Bond Donor = 1, H-Bond Acceptor = 2) [1] differs from related analogs. The N-ethyl group contributes one hydrogen bond donor (the secondary amine NH), whereas an unsubstituted primary amine analog would have two donors. Conversely, a fully substituted tertiary amine analog would have zero donors [2]. This single donor/two acceptor profile is a specific structural feature that influences interactions with biological targets and the compound's solubility in aqueous media.

Hydrogen Bonding Molecular Descriptors Drug-likeness

Recommended Procurement Scenarios for N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine (CAS: 915923-35-2)


Synthesis of N-Alkylated Piperidine Libraries for CNS Drug Discovery

This compound serves as a versatile secondary amine building block for constructing diverse chemical libraries. Its specific N-ethyl and 4-methylpiperidine motifs can be leveraged to explore structure-activity relationships (SAR) in central nervous system (CNS) drug discovery programs, where piperidine scaffolds are prevalent [1]. Its computed lipophilicity (XLogP3 = 1.5) and hydrogen bonding profile (1 donor, 2 acceptors) are consistent with many CNS-active compounds, making it a logical choice for generating analogs with potentially favorable blood-brain barrier permeability [1].

Preparation of Quaternary Ammonium Salts for Phase-Transfer Catalysis

The secondary amine group can be readily alkylated to form novel quaternary ammonium salts. The presence of the ethyl group and the 4-methylpiperidine moiety can impart unique solubility and catalytic properties in phase-transfer reactions [1]. The specific steric bulk and lipophilicity of the resulting quaternary salt can be fine-tuned based on the properties of this starting material, differentiating it from salts derived from simpler piperidines [1].

Development of Novel Ligands for Sigma Receptors or Other GPCRs

Piperidine-based scaffolds, particularly those with aminoethyl side chains, are well-documented as core structures for sigma-1 and sigma-2 receptor ligands [2]. N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine provides a unique starting point for the synthesis of new sigma receptor ligands, where the N-ethyl substitution on the basic amine could confer distinct binding affinity and selectivity profiles compared to N-methyl or N-unsubstituted analogs [2].

Synthesis of Chelating Agents for Metal Coordination Chemistry

The compound's ethylenediamine-like core, with two nitrogen atoms capable of coordinating metal ions, makes it a potential building block for novel chelating ligands [3]. The piperidine ring and N-ethyl substituent can be used to modulate the steric environment around the metal center and the overall lipophilicity of the complex, which is valuable for applications in catalysis, magnetic resonance imaging (MRI) contrast agents, or radiopharmaceuticals [3].

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